molecular formula C17H18N4O B6460268 4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2549030-87-5

4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6460268
CAS No.: 2549030-87-5
M. Wt: 294.35 g/mol
InChI Key: ZBAITFAYNYGTJD-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with dimethyl groups and a carbonitrile group The compound also contains an azetidine ring linked to a pyridin-3-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with dimethyl and carbonitrile substituents. This can be achieved through cyclization reactions involving appropriate precursors.

    Azetidine Ring Formation: The azetidine ring is synthesized separately, often through cyclization reactions involving amines and halogenated compounds.

    Linking the Pyridine and Azetidine Rings: The final step involves linking the azetidine ring to the pyridine ring through a pyridin-3-yloxy methyl group. This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-{3-[(pyridin-2-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile: Similar structure but with a pyridin-2-yloxy group.

    4,6-dimethyl-2-{3-[(pyridin-4-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile: Similar structure but with a pyridin-4-yloxy group.

Uniqueness

The unique positioning of the pyridin-3-yloxy methyl group in 4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile may confer distinct chemical and biological properties compared to its analogs. This could result in different reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

4,6-dimethyl-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-12-6-13(2)20-17(16(12)7-18)21-9-14(10-21)11-22-15-4-3-5-19-8-15/h3-6,8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAITFAYNYGTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CC(C2)COC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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